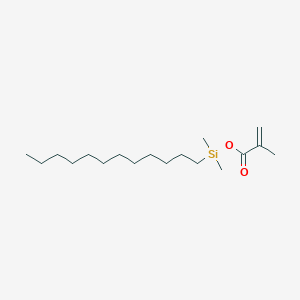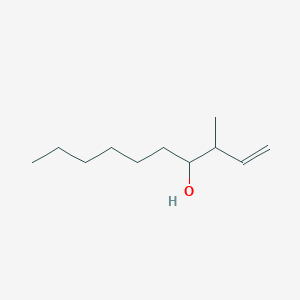
1-Decen-4-ol, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decen-4-ol, 3-methyl- is an organic compound with the molecular formula C11H22O It is a type of alcohol with a long carbon chain and a hydroxyl group (-OH) attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decen-4-ol, 3-methyl- can be synthesized through several methods. One common approach involves the use of Grignard reagents. In this method, an alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent then reacts with an aldehyde or ketone to produce the desired alcohol .
Industrial Production Methods: Industrial production of 1-Decen-4-ol, 3-methyl- typically involves the oligomerization of ethylene or the cracking of petrochemical waxes. These processes yield various isomers of decene, which can then be further processed to obtain the desired alcohol .
Chemical Reactions Analysis
Types of Reactions: 1-Decen-4-ol, 3-methyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alkanes.
Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed:
Oxidation: Aldehydes or ketones
Reduction: Alkanes
Substitution: Halogenated compounds
Scientific Research Applications
1-Decen-4-ol, 3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of synthetic lubricants, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Decen-4-ol, 3-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group (-OH) in the compound can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the long carbon chain allows the compound to interact with lipid membranes, potentially altering their properties and influencing cellular processes .
Comparison with Similar Compounds
1-Decen-4-ol, 3-methyl- can be compared with other similar compounds such as:
Dec-1-ene: An alkene with a similar carbon chain length but lacking the hydroxyl group.
4-Decen-1-ol: A similar alcohol with the hydroxyl group attached to the first carbon atom.
3-Isopropyl-4-methyl-1-decen-4-ol: Another alcohol with a similar structure but different substituents.
Uniqueness: The presence of the hydroxyl group at the fourth carbon atom and the methyl group at the third carbon atom gives 1-Decen-4-ol, 3-methyl- unique chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
114954-48-2 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
3-methyldec-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-4-6-7-8-9-11(12)10(3)5-2/h5,10-12H,2,4,6-9H2,1,3H3 |
InChI Key |
LKBYKZFQGOQMHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


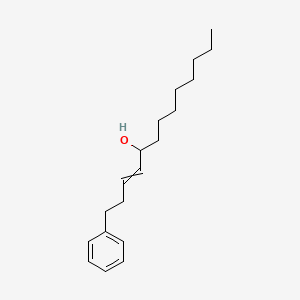
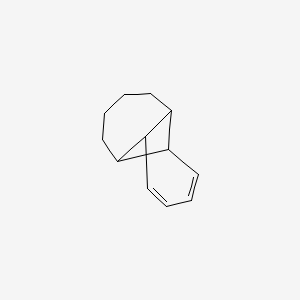
![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
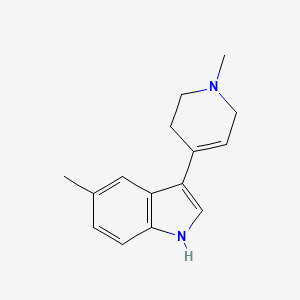
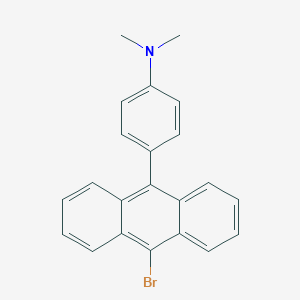

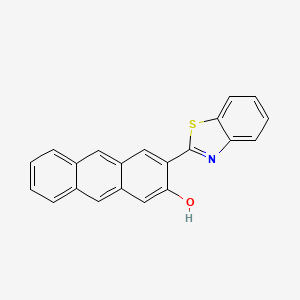
![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
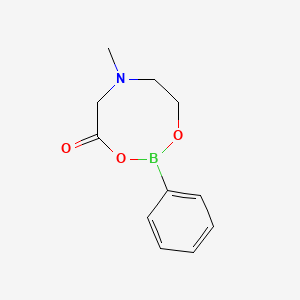
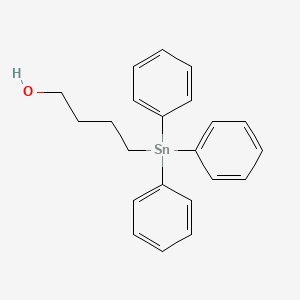
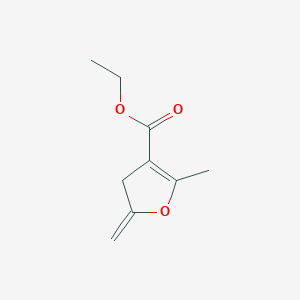
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

